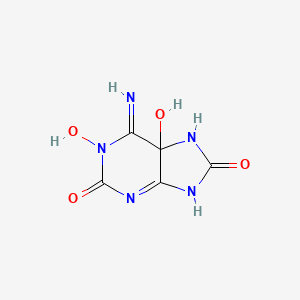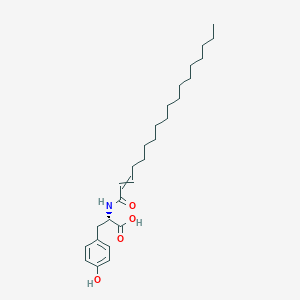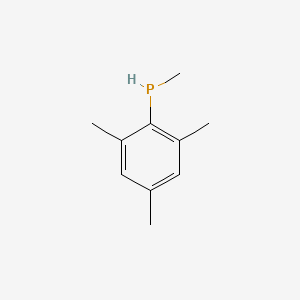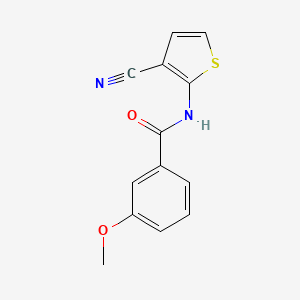
1,5-Dihydroxy-6-imino-5,7-dihydro-1H-purine-2,8(6H,9H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,5-Dihydroxy-6-imino-5,7-dihydro-1H-purine-2,8(6H,9H)-dione” is a complex organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1,5-Dihydroxy-6-imino-5,7-dihydro-1H-purine-2,8(6H,9H)-dione” typically involves multi-step organic reactions. Common starting materials might include simpler purine derivatives, which undergo various chemical transformations such as hydroxylation, imination, and cyclization under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors where the reaction conditions (temperature, pressure, pH) are meticulously controlled to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where it loses electrons and forms oxidized derivatives.
Reduction: Reduction reactions might involve the gain of electrons, leading to reduced forms of the compound.
Substitution: Substitution reactions could involve the replacement of one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
“1,5-Dihydroxy-6-imino-5,7-dihydro-1H-purine-2,8(6H,9H)-dione” may have various applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes or as a biomarker.
Medicine: Investigated for its therapeutic properties or as a drug candidate.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, or other specialized chemicals.
Mechanism of Action
The mechanism of action of “1,5-Dihydroxy-6-imino-5,7-dihydro-1H-purine-2,8(6H,9H)-dione” would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Adenine: A purine derivative found in nucleotides.
Guanine: Another purine derivative present in DNA and RNA.
Xanthine: A purine base found in most human body tissues and fluids.
Uniqueness
“1,5-Dihydroxy-6-imino-5,7-dihydro-1H-purine-2,8(6H,9H)-dione” may possess unique structural features or reactivity that distinguish it from other purine derivatives, making it valuable for specific applications or research areas.
Properties
CAS No. |
500719-29-9 |
|---|---|
Molecular Formula |
C5H5N5O4 |
Molecular Weight |
199.12 g/mol |
IUPAC Name |
1,5-dihydroxy-6-imino-7,9-dihydropurine-2,8-dione |
InChI |
InChI=1S/C5H5N5O4/c6-1-5(13)2(7-3(11)9-5)8-4(12)10(1)14/h6,13-14H,(H2,7,8,9,11,12) |
InChI Key |
AZCHQFXDNWCEBD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=N)C2(C(=NC(=O)N1O)NC(=O)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Buten-2-one, 1-[(R)-(4-methylphenyl)sulfinyl]-](/img/structure/B14231887.png)

![4-[1,3-Bis[(1-butylpyridin-1-ium-4-yl)sulfanyl]propan-2-ylsulfanyl]-1-butylpyridin-1-ium;triiodide](/img/structure/B14231892.png)
![Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate](/img/structure/B14231894.png)

![4-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14231911.png)





![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]-](/img/structure/B14231941.png)

